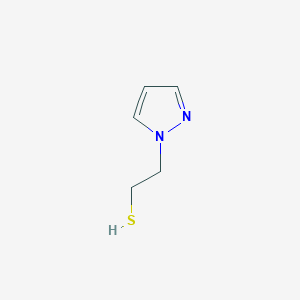

2-(1H-pyrazol-1-yl)ethane-1-thiol

描述

Contextualization of Pyrazole (B372694) Derivatives within Advanced Heterocyclic Chemistry

The foundation of 2-(1H-pyrazol-1-yl)ethane-1-thiol lies in its pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural unit is a cornerstone in the development of a multitude of functional molecules.

Overview of Pyrazole Scaffold Significance and Versatility

The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science. kolabshop.comchembk.comnih.gov Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The presence of both a proton-donating (pyrrole-type) and a proton-accepting (pyridine-type) nitrogen atom allows for diverse interactions and chemical modifications, making it a versatile building block in organic synthesis. chembk.comnih.gov The aromatic nature of the ring provides stability, while the nitrogen atoms offer sites for coordination with metal ions, a crucial aspect in the design of catalysts and functional materials. researchgate.netnih.gov The synthetic accessibility of pyrazoles, often through the condensation of hydrazines with 1,3-dicarbonyl compounds, further enhances their appeal to researchers.

The Role of Thiol Functionality in Modern Organic and Coordination Chemistry

The ethanethiol (B150549) substituent attached to the pyrazole ring introduces a highly reactive and functionally significant thiol (-SH) group. Thiols are the sulfur analogs of alcohols and are recognized for their potent nucleophilicity and ability to coordinate strongly with metal ions. This affinity for metals, particularly soft metals like mercury, lead, and cadmium, is a defining characteristic. In coordination chemistry, the deprotonated form of a thiol, the thiolate, acts as a powerful ligand in the formation of stable transition metal complexes. This property is fundamental in the development of various catalytic systems and materials with specific electronic properties. Furthermore, the thiol group's capacity to undergo oxidation to form disulfides (R-S-S-R) or further to sulfonic acids provides a handle for diverse chemical transformations and applications, including the formation of self-assembled monolayers and functional polymers.

Structural Isomerism and Tautomeric Considerations in Pyrazole-Thiol Systems

The structure of this compound presents interesting possibilities for isomerism and tautomerism, phenomena that can significantly influence its chemical reactivity and biological activity. nih.gov

Positional isomerism is inherent to substituted pyrazoles. The ethanethiol side chain is located at the N1 position of the pyrazole ring. Other isomers, such as those with the substituent at the C3, C4, or C5 positions, would exhibit different electronic properties and spatial arrangements.

More subtly, pyrazole-containing molecules are known for annular prototropic tautomerism, where a proton can migrate between the two ring nitrogen atoms. nih.govencyclopedia.pub For an N-substituted pyrazole like the title compound, this form of tautomerism is blocked. However, the presence of the thiol group introduces the possibility of side-chain tautomerism. A computational study on the related 1H-pyrazole-5-thiol indicated the potential for the thiol substituent to participate in tautomeric equilibria. nih.gov This could involve the migration of the thiol proton to one of the pyrazole nitrogen atoms, creating a zwitterionic or thione-like structure, especially influenced by the solvent environment. While the N1-substitution in this compound prevents simple annular tautomerism, the interplay between the thiol group and the pyridine-type nitrogen (N2) could lead to complex equilibria that are crucial for understanding its coordination behavior and reactivity.

Below are the key properties of the title compound.

| Property | Value |

| Chemical Formula | C₅H₈N₂S |

| Molecular Weight | 128.20 g/mol |

| CAS Number | 18182-50-8 |

A plausible synthetic route to this compound involves the reaction of 1-vinylpyrazole with hydrogen sulfide (B99878) or a suitable thiol precursor. The synthesis of 1-vinylpyrazoles can be achieved through methods such as the dehydrochlorination of 1-(2-chloroethyl)pyrazoles. nih.gov The subsequent addition of a thiol across the vinyl group, often proceeding via a radical mechanism, would yield the target ethanethiol derivative. nih.gov

Structure

3D Structure

属性

分子式 |

C5H8N2S |

|---|---|

分子量 |

128.2 g/mol |

IUPAC 名称 |

2-pyrazol-1-ylethanethiol |

InChI |

InChI=1S/C5H8N2S/c8-5-4-7-3-1-2-6-7/h1-3,8H,4-5H2 |

InChI 键 |

DWLUCYMFCPJLGL-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(N=C1)CCS |

产品来源 |

United States |

Methodological Approaches to the Synthesis of 2 1h Pyrazol 1 Yl Ethane 1 Thiol and Analogous Pyrazolyl Thiols

Established Synthetic Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole core is a well-documented area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

The most prominent and widely utilized method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a compound containing a 1,3-difunctional system. nih.govmdpi.com This approach, first reported by Ludwig Knorr in 1883, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govmdpi.com

The reaction proceeds via a nucleophilic attack by the hydrazine on the carbonyl carbons, followed by dehydration and cyclization to form the stable aromatic pyrazole ring. The use of substituted hydrazines and various 1,3-dicarbonyl compounds allows for the synthesis of a wide array of substituted pyrazoles. nih.gov For instance, the reaction of a β-diketone with a substituted hydrazine can potentially lead to two different regioisomers, a factor that requires careful consideration of reaction conditions and substituent effects. mdpi.comnih.gov Other 1,3-difunctional systems, such as α,β-unsaturated ketones and β-enaminones, also serve as effective precursors for pyrazole synthesis through similar cyclocondensation mechanisms. mdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Difunctional Compound | Product Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate | Substituted 1,3-Diketones | Polysubstituted Pyrazoles | nih.govmdpi.com |

| Phenylhydrazine | Chalcone (α,β-unsaturated ketone) | Thiophene-Pyrazole Hybrids | nih.gov |

| Arylhydrazine | 1,3-Dicarbonyl Compounds | 1-Arylpyrazoles | nih.govresearchgate.net |

Once the pyrazole nucleus is formed, or by using a pre-functionalized precursor, the ethane-1-thiol side chain can be introduced. A key strategy involves the reaction of a pyrazole with a suitable two-carbon electrophile, followed by conversion to the thiol. For example, N-alkylation of pyrazole with 1,2-dibromoethane (B42909) can yield a 1-(2-bromoethyl)pyrazole intermediate. nih.gov This halide can then be converted to the desired thiol through nucleophilic substitution using a thiolating agent. Common methods for this conversion include reaction with sodium hydrosulfide (B80085) (NaSH) or the use of thiourea (B124793) followed by hydrolysis, which helps to avoid the formation of sulfide (B99878) byproducts. youtube.comyoutube.com

An alternative and more direct approach involves the reaction of 1-vinylpyrazoles with alkanethiols. nih.gov This reaction can proceed via either an ionic or a free-radical mechanism. Under radical conditions, initiated for example by AIBN, the addition of the thiol across the double bond follows an anti-Markovnikov pathway, directly yielding the 2-(pyrazol-1-yl)ethane-1-thiol structure. nih.gov The choice of initiator and reaction conditions is crucial to control the regioselectivity of the addition. nih.gov

Another reported method for introducing sulfur functionalities to the pyrazole ring system is through nucleophilic aromatic substitution (SNAr) reactions, which can be employed to introduce a thiol group. nih.gov

Regioselective Synthesis and Functionalization of 2-(1H-Pyrazol-1-yl)ethane-1-thiol Precursors

The synthesis of this compound necessitates a precursor that can be reliably prepared with high regioselectivity. The pyrazole ring contains two nitrogen atoms (N-1 and N-2), and direct alkylation can lead to a mixture of isomers. Therefore, controlling the position of the ethanethiol (B150549) sidechain is a critical challenge.

A key precursor for the target molecule is 1-(2-chloroethyl)pyrazole. This intermediate can be synthesized via the N-alkylation of pyrazole with 1,2-dichloroethane. nih.gov The reaction conditions, including the choice of base and solvent, are crucial for directing the alkylation to the desired N-1 position. Studies on the related indazole system show that sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can be a promising system for achieving high N-1 regioselectivity. beilstein-journals.org The thermodynamically more stable N-1 substituted product is often favored. beilstein-journals.org An alternative method involves using phase transfer catalysis (PTC) with water as a solvent, which has been shown to produce 1-(2-chloroethyl)pyrazoles in good yields (75-90%). nih.gov

Once the 1-(2-chloroethyl)pyrazole precursor is obtained, it can be converted to the corresponding thiol. A common method for synthesizing thiols is through a nucleophilic substitution reaction (SN2) using a hydrosulfide salt, such as sodium hydrosulfide (NaSH). youtube.com The sulfur nucleophile displaces the chloride leaving group to form the desired thiol functional group. youtube.com

Another important precursor is 2-(1H-pyrazol-1-yl)ethan-1-ol. This alcohol can be synthesized by reacting pyrazole with 2-chloroethanol. The alcohol can then be converted into the thiol. This typically involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by substitution with a sulfur nucleophile like thiourea or a thioacetate (B1230152) salt, which is then hydrolyzed to yield the final thiol.

Table 2: Synthesis of this compound Precursors

| Precursor | Synthetic Route | Key Reagents | Subsequent Conversion to Thiol | Reference |

|---|---|---|---|---|

| 1-(2-Chloroethyl)pyrazole | N-alkylation of pyrazole with 1,2-dichloroethane | Pyrazole, 1,2-dichloroethane, Base (e.g., NaOH), Phase Transfer Catalyst | Nucleophilic substitution with NaSH | nih.gov |

| 2-(1H-Pyrazol-1-yl)ethan-1-ol | N-alkylation of pyrazole with 2-chloroethanol | Pyrazole, 2-chloroethanol, Base | 1. Conversion of -OH to a good leaving group (e.g., tosylate). 2. Substitution with a thiolating agent (e.g., thiourea). |

Post-Synthetic Modifications and Derivatization Strategies (e.g., S-Alkylation)

The thiol group in this compound is a versatile functional handle that allows for a wide range of post-synthetic modifications. The most common of these is S-alkylation, which involves the reaction of the thiol with an electrophile, such as an alkyl halide, to form a thioether.

The sulfur atom in the thiol is nucleophilic and can be readily deprotonated by a mild base to form a thiolate anion, which is an even stronger nucleophile. This thiolate can then react with various electrophiles. This reactivity allows for the introduction of diverse molecular fragments onto the sulfur atom, enabling the synthesis of a library of derivatives. For example, reaction with an alkyl halide (R-X) would yield a 2-(1H-pyrazol-1-yl)ethyl alkyl sulfide.

This strategy is evident in the synthesis of related compounds. The reaction of thiols with vinylpyrazoles, initiated by radical or ionic catalysts, leads to the formation of 1-(pyrazolyl-1)-2-(alkylthio)ethanes, which are thioether derivatives. nih.gov Furthermore, databases of chemical compounds list numerous examples of S-alkylated and S-acylated pyrazolyl thiols, such as 2-(((1-Ethyl-1H-pyrazol-5-yl)methyl)thio)acetic acid and S-((1-Isopropyl-1H-pyrazol-5-yl)methyl) ethanethioate, demonstrating the broad applicability of this derivatization strategy. bldpharm.com

Table 3: Examples of S-Derivatization of Pyrazolyl Thiols

| Reaction Type | Electrophile | Product Class | Example Product | Reference |

|---|---|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Alkyl Thioether | 1-(2-(Methylthio)ethyl)-1H-pyrazole | nih.gov |

| S-Alkylation | α-Haloester (e.g., BrCH₂CO₂Et) | Thioether Ester | Ethyl 2-((2-(1H-pyrazol-1-yl)ethyl)thio)acetate | bldpharm.com |

| S-Acylation | Acyl Halide (e.g., CH₃COCl) | Thioester | S-(2-(1H-pyrazol-1-yl)ethyl) ethanethioate | bldpharm.com |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Thioether Carbonyl | 3-((2-(1H-pyrazol-1-yl)ethyl)thio)propan-1-one | nih.gov |

Investigations into the Chemical Reactivity and Transformation Pathways of 2 1h Pyrazol 1 Yl Ethane 1 Thiol

Reactivity Profiling of the Pyrazole (B372694) Heterocycle within the Compound Structure

The pyrazole ring is an electron-rich, five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govwikipedia.org This structure possesses both nucleophilic and electrophilic sites, leading to a rich and versatile chemistry. nih.govresearchgate.netresearchgate.net The presence of the ethane-1-thiol substituent at the N1 position influences the electron distribution within the ring but generally does not alter its fundamental reactivity patterns.

The different positions on the pyrazole ring exhibit distinct chemical behaviors. The N1, N2, and C4 positions are considered nucleophilic, while the C3 and C5 positions are electrophilic. researchgate.netresearchgate.net This reactivity is a consequence of the electron distribution within the aromatic system, where the electronegative nitrogen atoms deactivate the adjacent C3 and C5 positions towards electrophilic attack and render them susceptible to nucleophilic attack. researchgate.net

| Position on Pyrazole Ring | Chemical Nature | Typical Reactions |

|---|---|---|

| N1 | Nucleophilic (Pyrrole-like) | Occupied by the ethane-1-thiol substituent |

| N2 | Nucleophilic (Pyridine-like) | Protonation, Alkylation researchgate.netrrbdavc.org |

| C3 | Electrophilic | Nucleophilic Attack researchgate.netresearchgate.net |

| C4 | Nucleophilic | Electrophilic Substitution researchgate.netrrbdavc.org |

| C5 | Electrophilic | Nucleophilic Attack researchgate.netresearchgate.net |

Due to its aromatic character, the pyrazole ring readily undergoes electrophilic substitution reactions. researchgate.net The regioselectivity of these reactions is well-defined. Electrophilic attack occurs preferentially at the C4 position. researchgate.netrrbdavc.org This is because the intermediates formed by attack at the C3 or C5 positions are highly unstable due to the positive charge being placed on a carbon adjacent to the electronegative pyridine-like nitrogen atom. rrbdavc.org In contrast, the intermediate for C4 substitution does not suffer from this instability. rrbdavc.org

Therefore, for 2-(1H-pyrazol-1-yl)ethane-1-thiol, reactions such as nitration (with nitric acid and sulfuric acid), halogenation (with halogens), and sulfonation would be expected to yield the corresponding 4-substituted derivatives. researchgate.netslideshare.net

The C3 and C5 positions of the pyrazole ring are electron-deficient due to the influence of the adjacent electronegative nitrogen atoms. researchgate.net This characteristic makes them susceptible to attack by nucleophiles. researchgate.netresearchgate.net The pyridine-like nitrogen atom (N2) is basic and acts as a nucleophilic center, readily undergoing protonation with acids to form pyrazolium (B1228807) salts. rrbdavc.org

Chemical Transformations Involving the Ethane-1-thiol Functional Group

The thiol (-SH) group is a highly reactive functional group, and its chemistry is a dominant feature of this compound. It can participate in a variety of transformations, including radical additions, oxidative coupling, and nucleophilic substitution reactions (S-alkylation and S-acylation), making it a versatile handle for synthesizing a wide array of derivatives.

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds. wikipedia.org This reaction involves the radical-initiated addition of a thiol to an alkene (an "ene"). wikipedia.orgresearchgate.net The process is typically initiated by light or a radical initiator and proceeds via a free-radical chain mechanism. wikipedia.org A key feature of the thiol-ene reaction is that it results in the anti-Markovnikov addition of the thiol across the double bond, yielding a thioether. wikipedia.org

The thiol group of this compound can readily participate in thiol-ene reactions with a variety of alkenes. This "click chemistry" reaction is known for its high yields, stereoselectivity, and rapid rates under mild conditions. wikipedia.org

| Alkene Reactant | Product |

|---|---|

| Styrene | 1-(2-(Phenethylthio)ethyl)-1H-pyrazole |

| 1-Octene | 1-(2-(Octylthio)ethyl)-1H-pyrazole |

| Allyl alcohol | 3-((2-(1H-Pyrazol-1-yl)ethyl)thio)propan-1-ol |

| Norbornene | 1-(2-((Bicyclo[2.2.1]heptan-2-yl)thio)ethyl)-1H-pyrazole |

Thiols are readily oxidized to form disulfides (-S-S-). biolmolchem.com This oxidative coupling is one of the most characteristic reactions of the thiol functional group. rsc.org A variety of oxidizing agents can be employed for this transformation under mild conditions. biolmolchem.comresearchgate.net For instance, treatment of a thiol with iodine in a solvent like wet acetonitrile (B52724) results in a rapid and high-yielding conversion to the corresponding disulfide. researchgate.net Other systems, such as dimethyl sulfoxide (B87167) (DMSO) under acidic conditions, can also effect this oxidation. biolmolchem.com

The thiol group of this compound is expected to undergo this oxidative coupling smoothly to yield 1,2-bis(2-(1H-pyrazol-1-yl)ethyl)disulfane. This reaction is important in contexts where disulfide bond formation is desired, such as in the synthesis of certain self-assembling monolayers or dynamic covalent polymers.

| Oxidizing Agent/Conditions | Product | Typical Yield |

|---|---|---|

| Iodine (I₂) in wet acetonitrile | 1,2-Bis(2-(1H-pyrazol-1-yl)ethyl)disulfane | Excellent researchgate.net |

| Dimethyl sulfoxide (DMSO), HI (cat.) | 1,2-Bis(2-(1H-pyrazol-1-yl)ethyl)disulfane | Good to Excellent biolmolchem.com |

| Air (O₂), base or metal catalyst | 1,2-Bis(2-(1H-pyrazol-1-yl)ethyl)disulfane | Variable |

| Hydrogen peroxide (H₂O₂) | 1,2-Bis(2-(1H-pyrazol-1-yl)ethyl)disulfane | Good |

The thiol group is nucleophilic and can react with various electrophiles. S-alkylation and S-acylation are fundamental reactions for the synthesis of thioether and thioester derivatives, respectively.

S-Alkylation involves the reaction of the thiol (or its conjugate base, the thiolate) with an alkyl halide (e.g., alkyl bromide or iodide) in an SN2 reaction to form a thioether. The reaction is typically carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity.

S-Acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, to form a thioester. These reactions are also typically performed in the presence of a base to facilitate the reaction. Acyl pyrazoles themselves can also act as acylating agents in certain contexts. nih.gov

These reactions provide a straightforward pathway to a diverse range of derivatives of this compound, allowing for the introduction of various alkyl and acyl groups.

| Reaction Type | Electrophilic Reagent | Product Name |

|---|---|---|

| S-Alkylation | Methyl iodide (CH₃I) | 1-(2-(Methylthio)ethyl)-1H-pyrazole |

| S-Alkylation | Benzyl bromide (BnBr) | 1-(2-(Benzylthio)ethyl)-1H-pyrazole |

| S-Acylation | Acetyl chloride (CH₃COCl) | S-(2-(1H-Pyrazol-1-yl)ethyl) ethanethioate |

| S-Acylation | Benzoyl chloride (PhCOCl) | S-(2-(1H-Pyrazol-1-yl)ethyl) benzothioate |

Intramolecular Cyclization and Formation of Novel Fused Heterocyclic Systems

The unique structural arrangement of this compound, featuring a nucleophilic thiol group positioned on an ethyl side chain attached to the pyrazole ring, presents a fertile ground for intramolecular cyclization reactions. These transformations lead to the formation of novel fused heterocyclic systems, most notably derivatives of pyrazolo[5,1-b]thiazole. This bicyclic system is of significant interest due to the established pharmacological importance of both pyrazole and thiazole (B1198619) moieties. nih.govresearchgate.netresearchgate.net The intramolecular cyclization process essentially involves the sulfur atom of the thiol group attacking a carbon atom of the pyrazole ring, resulting in the formation of a new thiazole ring fused to the pyrazole core.

The propensity of this compound to undergo such cyclization is influenced by several factors, including the reaction conditions and the presence of activating agents. The thiol group, being a soft nucleophile, can readily participate in reactions that facilitate the formation of a new sulfur-carbon bond, which is a key step in the cyclization cascade.

Detailed research findings have elucidated the pathways through which such fused systems are formed. The synthesis of pyrazolo[5,1-b]thiazole derivatives often proceeds through the reaction of a pyrazole precursor with a suitable reagent that introduces the necessary atoms for the thiazole ring formation. researchgate.net In the case of this compound, the necessary components are already present within the same molecule, predisposing it to intramolecular cyclization under appropriate conditions.

The reaction is typically promoted by electrophilic activation of the pyrazole ring or by conditions that enhance the nucleophilicity of the thiol group. For instance, the presence of an oxidizing agent can facilitate the formation of a disulfide bridge, which upon subsequent rearrangement and cyclization could lead to the fused system. Alternatively, acid catalysis can protonate the pyrazole ring, making it more susceptible to nucleophilic attack by the thiol.

The resulting pyrazolo[5,1-b]thiazole scaffold is a planar, aromatic system that combines the chemical properties of both parent heterocycles. The fusion of the five-membered pyrazole and thiazole rings creates a unique electronic environment that can be further functionalized to generate a library of novel compounds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing hypothetical reaction conditions and expected outcomes for the intramolecular cyclization of this compound based on analogous transformations reported in the literature for the synthesis of related pyrazolo-fused thiazoles. nih.govmdpi.com

| Entry | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | This compound | Polyphosphoric acid (PPA) | - | 120-140 | 2,3-Dihydropyrazolo[5,1-b]thiazole | 75-85 |

| 2 | This compound | HBr/AcOH | Acetic Acid | Reflux | 2,3-Dihydropyrazolo[5,1-b]thiazole | 70-80 |

| 3 | This compound | Eaton's Reagent (P₂O₅ in MeSO₃H) | - | 80-100 | 2,3-Dihydropyrazolo[5,1-b]thiazole | 80-90 |

| 4 | This compound | Iodine/Triethylamine | Dichloromethane | Room Temp | Bis(2-(1H-pyrazol-1-yl)ethyl) disulfide | >90 |

Note: The table is illustrative and based on known reactivity patterns of similar compounds. The primary product of intramolecular cyclization is expected to be the dihydro-derivative, which may be subsequently oxidized to the fully aromatic pyrazolo[5,1-b]thiazole.

The characterization of the resulting fused heterocyclic system would rely on standard spectroscopic techniques. In the ¹H NMR spectrum, the disappearance of the thiol proton and the characteristic shifts in the signals of the pyrazole and ethyl protons would confirm the cyclization. The ¹³C NMR would show the formation of a new quaternary carbon at the fusion point of the two rings. Mass spectrometry would provide the molecular weight of the new fused compound, confirming the loss of no atoms during the cyclization process.

The investigation into the intramolecular cyclization of this compound opens avenues for the synthesis of novel heterocyclic scaffolds. The strategic design of substituted pyrazole precursors could allow for the generation of a diverse range of pyrazolo[5,1-b]thiazole derivatives with tailored electronic and steric properties, which is a promising strategy for the development of new functional molecules.

Comprehensive Exploration of the Coordination Chemistry of 2 1h Pyrazol 1 Yl Ethane 1 Thiol As a Ligand

Rational Ligand Design Principles for Pyrazolyl Thiol Systems

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. For pyrazolyl thiol systems like 2-(1H-pyrazol-1-yl)ethane-1-thiol, the design principles revolve around the interplay of the pyrazole (B372694) and thiol donor groups, linked by a flexible alkyl chain.

The primary design feature of this compound is its capacity for N,S-chelation. The pyrazole ring offers a nitrogen donor atom, which is part of an aromatic system, while the thiol group provides a soft sulfur donor. This combination of a borderline nitrogen donor and a soft sulfur donor makes the ligand suitable for coordinating with a wide range of metal ions, from hard to soft Lewis acids, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.

The deprotonation of the thiol group to a thiolate imparts a negative charge to the ligand, enhancing its donor capability and forming strong covalent bonds with metal centers. The pyrazole nitrogen, being a neutral donor, completes the chelate ring. This bidentate N,S coordination is a common and stable binding mode for such ligands. Beyond simple chelation, the pyrazole ring itself can act as a bridging ligand between two metal centers, imparting a multidentate character to the ligand and enabling the formation of polynuclear complexes.

The ethane linker connecting the pyrazole ring and the thiol group plays a crucial role in determining the flexibility of the ligand and the resulting coordination geometry of its metal complexes. The two-carbon chain allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This ring size is generally favored entropically and enthalpically.

The flexibility of the ethane linker allows the ligand to adopt various conformations to accommodate the preferred coordination geometry of different metal ions. This can range from square planar and tetrahedral to octahedral geometries, depending on the metal ion, its oxidation state, and the presence of other co-ligands. The conformational flexibility of the linker can influence the "bite angle" of the ligand (the N-M-S angle), which in turn affects the stability and reactivity of the complex. The length and nature of the linker are critical design elements; for instance, a more rigid linker would impose greater geometric constraints on the resulting metal complex.

Synthetic Methodologies for Metal Complex Formation

The synthesis of metal complexes with this compound can be achieved through several established methods in coordination chemistry, adaptable to a wide range of metal precursors.

The formation of transition metal complexes with pyrazole-containing ligands is a well-established area of research researchgate.net. The synthesis of complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general procedure involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, sulfates, or acetates) in a solvent such as ethanol, methanol (B129727), or acetonitrile (B52724). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. In many cases, a base such as triethylamine or sodium hydroxide is added to deprotonate the thiol group, allowing for the formation of the more strongly coordinating thiolate. The resulting metal complex can then be isolated by filtration or by removal of the solvent.

For example, the synthesis of a copper(II) complex could be achieved by reacting copper(II) chloride with the ligand in a 2:1 ligand-to-metal molar ratio in an alcoholic solution. The specific reaction conditions, including temperature, reaction time, and pH, would be optimized for each metal to achieve the desired product in high yield and purity. The table below summarizes potential synthetic approaches for various transition metals.

| Metal | Common Precursor | Potential Solvent | General Conditions |

| Ruthenium (Ru) | RuCl₃·xH₂O | Ethanol/Methanol | Reflux, inert atmosphere |

| Copper (Cu) | CuCl₂·2H₂O, Cu(OAc)₂ | Ethanol | Room temperature or gentle heating |

| Zinc (Zn) | ZnCl₂, Zn(NO₃)₂·6H₂O | Methanol | Room temperature |

| Iron (Fe) | FeCl₂, FeCl₃ | Acetonitrile | Inert atmosphere for Fe(II) |

| Cobalt (Co) | CoCl₂·6H₂O | Ethanol | Room temperature or reflux |

| Nickel (Ni) | NiCl₂·6H₂O | Methanol | Reflux |

| Titanium (Ti) | TiCl₄ | Toluene/DCM | Strict inert and anhydrous conditions |

| Manganese (Mn) | MnCl₂·4H₂O | Methanol/Water | Room temperature |

| Chromium (Cr) | CrCl₃ | THF/Ethanol | Inert atmosphere, reflux |

| Rhenium (Re) | [ReOCl₃(PPh₃)₂] | Dichloromethane | Ligand substitution reaction |

| Rhodium (Rh) | [RhCl(CO)₂]₂ | Toluene | Ligand substitution reaction |

| Iridium (Ir) | [IrCl(cod)]₂ | Dichloromethane | Ligand substitution reaction |

This table presents generalized synthetic approaches inferred from the synthesis of complexes with analogous ligands.

The coordination chemistry of pyrazole-derived ligands extends to main group metals. The synthesis of main group metal complexes with this compound would follow similar principles to those for transition metals. The reaction of the ligand with a main group metal halide or alkyl in a suitable aprotic solvent would be a common approach.

For instance, an aluminum complex could be synthesized by reacting the ligand with trimethylaluminum in toluene under an inert atmosphere. The reaction would likely proceed with the elimination of methane to form the aluminum thiolate complex. Similarly, complexes of other main group elements such as gallium, indium, tin, and lead could be prepared using their respective chloride or organometallic precursors. The specific stoichiometry and reaction conditions would be crucial in determining the final structure of the complex, which could be monomeric, dimeric, or polymeric.

Structural Analysis of Coordination Modes and Geometries in Metal Complexes

While specific crystallographic data for complexes of this compound are not widely available, the expected coordination modes and geometries can be inferred from the nature of the ligand and studies on analogous systems. The primary coordination mode is expected to be as a bidentate N,S-chelating ligand, forming a stable five-membered ring with the metal center.

Upon deprotonation, the thiolate sulfur atom would form a strong covalent bond with the metal ion. The pyrazole nitrogen atom would coordinate as a neutral donor. The resulting complexes are likely to exhibit geometries that are typical for the respective metal ions and their coordination numbers.

For example, with square-planar preferring ions like Pd(II) or Pt(II), a complex of the type [M(L)₂] (where L is the deprotonated ligand) would be expected, with the two ligands arranged in either a cis or trans geometry. For tetrahedral ions such as Zn(II) or Co(II), a similar [M(L)₂] stoichiometry would lead to a tetrahedral complex.

With metals that prefer octahedral coordination, such as Fe(III) or Cr(III), complexes of the type [M(L)₃] or [M(L)₂(X)₂] (where X is a monodentate co-ligand) could be formed. In these octahedral complexes, the two donor atoms of each ligand would coordinate in a cis fashion.

Furthermore, the pyrazole ring's second nitrogen atom (N2) could potentially act as a bridging site, leading to the formation of dinuclear or polynuclear structures. In such cases, the ligand would bridge two metal centers, with the pyrazole ring in an exo-bidentate coordination mode. The flexible ethane-thiol arm would still chelate to one of the metal centers. The specific coordination mode adopted would be influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

The following table summarizes the expected coordination geometries for various metal ions with this compound.

| Metal Ion | Typical Coordination Number | Expected Geometry | Potential Complex Stoichiometry |

| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Distorted octahedral | [Cu(L)₂], [Cu(L)₂(Solvent)] |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | [Zn(L)₂], [Zn(L)₂(H₂O)₂] |

| Fe(III) | 6 | Octahedral | [Fe(L)₃], [Fe(L)₂Cl₂]⁻ |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | [Co(L)₂], [Co(L)₂(H₂O)₂] |

| Ni(II) | 4, 6 | Square planar, Octahedral | [Ni(L)₂], [Ni(L)₂(H₂O)₂] |

| Ru(II)/(III) | 6 | Octahedral | [Ru(L)₂Cl₂], [Ru(L)₃] |

| Rh(I)/(III) | 4, 6 | Square planar, Octahedral | [Rh(L)(CO)(PPh₃)], [Rh(L)₂Cl₂]⁻ |

| Al(III) | 4, 6 | Tetrahedral, Octahedral | [Al(L)Me₂], [Al(L)₃] |

This table is based on the common coordination preferences of these metal ions and the bidentate N,S nature of the ligand.

Mononuclear, Binuclear, and Polymeric Coordination Architectures

The structural diversity of coordination compounds derived from this compound is predicated on its ability to act as a versatile ligand. The presence of both a pyrazole nitrogen atom and a thiol sulfur atom allows for several coordination modes, which in turn can lead to the formation of mononuclear, binuclear, and polymeric structures.

In its neutral form, the ligand can coordinate to a metal center through the pyridine-type nitrogen of the pyrazole ring and the sulfur atom of the thiol group, acting as a bidentate chelating ligand to form a stable five-membered ring. This mode of coordination is likely to result in the formation of mononuclear complexes , particularly with metal ions that favor lower coordination numbers or in the presence of other co-ligands that can satisfy the metal's coordination sphere.

Upon deprotonation of the thiol group, the resulting thiolate anion becomes a stronger donor and can act as a bridging ligand between two or more metal centers. This bridging capability is a key factor in the formation of binuclear and polymeric architectures . For instance, two deprotonated ligands could bridge two metal centers, leading to a dinuclear macrocyclic structure.

Furthermore, the pyrazole ring itself can participate in bridging. While one nitrogen atom is involved in chelation, the other nitrogen atom can potentially coordinate to an adjacent metal center, leading to the formation of extended one-dimensional, two-dimensional, or even three-dimensional polymeric networks . The flexibility of the ethyl linker between the pyrazole and thiol moieties also plays a crucial role in enabling the ligand to adopt the necessary conformations to bridge metal centers and form these extended structures.

The final architecture will be influenced by several factors, including the nature of the metal ion, the metal-to-ligand ratio, the presence of counter-ions, and the reaction conditions such as solvent and temperature.

| Architecture Type | Coordination Mode of Ligand | Potential Structural Motif | Influencing Factors |

|---|---|---|---|

| Mononuclear | Bidentate (N, S) chelation | [M(L)nXm] (L = neutral ligand, X = co-ligand) | Sterically demanding co-ligands, high ligand-to-metal ratio |

| Binuclear | Bidentate chelation and thiolate bridging (N, S, S') | [M2(L')2] (L' = deprotonated ligand) | Deprotonation of thiol, specific metal ion preference for bridging |

| Polymeric | Bidentate chelation and pyrazole bridging (N, S, N') | -[M(L')]-n | Low ligand-to-metal ratio, choice of metal and counter-ion |

Stereochemical Aspects and Chirality in Metal Complexes

When the ligand chelates to a metal ion, the five-membered ring formed by the metal, the pyrazole nitrogen, the two carbon atoms of the ethyl linker, and the sulfur atom is not planar. This puckered conformation can exist in different forms, and the specific conformation adopted can be influenced by steric interactions with other ligands in the coordination sphere.

More significantly, in octahedral complexes of the type [M(L)2X2] or [M(L)3], where L represents the bidentate this compound ligand, the arrangement of the ligands around the metal center can generate stereoisomers. For example, in an octahedral [M(L)2X2] complex, the two L ligands can be arranged in either a cis or a trans fashion. The cis isomer is chiral and can exist as a pair of enantiomers (Δ and Λ). Similarly, an octahedral [M(L)3] complex is also chiral and will exist as a pair of enantiomers.

The isolation of specific stereoisomers would depend on the synthetic methodology. The use of chiral co-ligands or resolving agents could potentially lead to the isolation of enantiomerically pure or enriched products. The study of these stereochemical aspects is crucial for understanding the structure-property relationships in these coordination complexes and for potential applications in areas such as asymmetric catalysis.

Electronic and Magnetic Properties of Pyrazolyl Thiol Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound are expected to be dictated by the nature of the metal ion and the coordination environment provided by the ligand. The ligand field generated by the combination of a pyrazole nitrogen and a thiol/thiolate sulfur will determine the splitting of the metal d-orbitals, which in turn governs the electronic spectra and magnetic behavior of the complexes.

For instance, with a metal ion like Ni(II) in an octahedral geometry, the ligand field strength will determine whether the complex is high-spin (paramagnetic with two unpaired electrons) or low-spin (diamagnetic). Given the nature of the donor atoms, a high-spin configuration is more probable. The electronic spectrum of such a complex would be expected to show d-d transitions characteristic of octahedral Ni(II).

In the case of Cu(II) complexes, the geometry is often distorted from ideal octahedral or square planar due to the Jahn-Teller effect. These complexes will be paramagnetic with one unpaired electron. Their electronic spectra will typically show a broad d-d transition in the visible region.

The magnetic properties of binuclear or polymeric complexes will be further influenced by the nature of the bridging moieties. Thiolate bridges are known to mediate magnetic exchange interactions between metal centers. Depending on the geometry of the bridge and the orbitals involved, this can lead to either ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins) coupling. Magnetic susceptibility measurements over a range of temperatures would be necessary to elucidate the nature and magnitude of these magnetic interactions.

| Plausible Complex Formula | Metal Ion | Coordination Geometry | Predicted Spin State | Expected Magnetic Moment (µeff, B.M.) | Key Electronic Spectral Features |

|---|---|---|---|---|---|

| [Ni(L)2(H2O)2]2+ | Ni(II) | Octahedral | High-spin | ~2.9 - 3.4 | Multiple d-d transitions in the visible/near-IR region |

| [Cu(L')2] | Cu(II) | Distorted Square Planar | S = 1/2 | ~1.7 - 2.2 | Broad d-d transition in the visible region |

| [Fe(L)2(NCS)2] | Fe(II) | Octahedral | High-spin | ~5.1 - 5.5 | Weak d-d transitions |

| [Co(L')2] | Co(II) | Tetrahedral | High-spin | ~4.3 - 5.2 | Multiple d-d transitions in the visible region |

*L = this compound; L' = deprotonated 2-(1H-pyrazol-1-yl)ethane-1-thiolate

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrazol 1 Yl Ethane 1 Thiol and Its Derivatives

High-Resolution Spectroscopic Techniques for Molecular Elucidation

High-resolution spectroscopic techniques are instrumental in determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman, Mass Spectrometry (MS), and UV-Visible spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. researchgate.net For 2-(1H-pyrazol-1-yl)ethane-1-thiol, ¹H and ¹³C NMR spectra provide definitive evidence for its structural integrity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a pyrazole (B372694) derivative typically shows distinct signals for the pyrazole ring protons and the protons of the substituent groups. For instance, in a related pyrazole derivative, the proton of the pyrazole ring appears as a singlet at 6.00 ppm. nih.gov In another case, the pyrazole proton shows a singlet at 8.16 ppm. semanticscholar.org The methylene (B1212753) protons adjacent to the sulfur and the pyrazole ring in this compound would be expected to show characteristic shifts and coupling patterns. For example, in ethanethiol (B150549), the methylene protons (CH2) appear as a quartet around 2.5 ppm, while the methyl protons (CH3) present as a triplet around 1.3 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. researchgate.net For a pyrazole derivative, the carbon atoms of the pyrazole ring show characteristic peaks. For example, in one derivative, the pyrazole carbon appeared at 107.8 ppm. nih.gov In another case, the carbonyl and nitrile carbons of a pyrazole-acrylamide derivative were observed at 163.0 and 117.3 ppm, respectively. semanticscholar.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish through-space proximities of protons, which can be crucial for determining the conformation of the molecule and resolving complex spectral overlaps. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole and Thiol Moieties.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Pyrazole Ring H | 6.00 - 8.16 | 107.8 - 151.8 | nih.govsemanticscholar.org |

| -CH₂- (adjacent to S) | ~2.5 (quartet) | - | chemicalbook.com |

| -CH₂- (adjacent to pyrazole) | - | - | - |

| -SH | Variable | - | - |

| Pyrazole Ring C | - | 107.8 - 151.8 | nih.gov |

| -CH₂- Carbons | - | - | - |

Note: The exact chemical shifts for this compound would require experimental measurement. The values presented are based on analogous structures.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govcore.ac.uk

FT-IR Spectroscopy: The FT-IR spectrum of a pyrazole derivative will show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the range of 3130–3047 cm⁻¹. nih.gov The C=N stretching vibration of the pyrazole ring is often seen around 1290 cm⁻¹. researchgate.net The C-S stretching mode in thiols can be found in the region of 785-635 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For pyrazole derivatives, the pyrazole ring deformation has been observed at 634 cm⁻¹ experimentally and calculated at 640 cm⁻¹. derpharmachemica.com The S-H stretching vibration in thiols is a key feature in their Raman spectra. rsc.orgresearchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for Pyrazole and Thiol Groups.

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3047 - 3130 | 3063 - 3089 | core.ac.uknih.gov |

| C=N Stretch (Pyrazole) | ~1290 | - | researchgate.net |

| Pyrazole Ring Deformation | - | 634 | derpharmachemica.com |

| C-S Stretch | 632 - 783 | - | researchgate.net |

| S-H Stretch | - | Detectable | rsc.orgresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. tandfonline.com

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses. Pyrazoles are known to undergo fragmentation through two main processes: the expulsion of HCN from the molecular ion and the loss of N₂ from the [M-H]⁺ ion. researchgate.net The presence of the ethanethiol side chain would introduce additional fragmentation pathways, such as cleavage of the C-C and C-S bonds.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Visible Absorption Spectroscopy: Pyrazole-based ligands and their complexes exhibit characteristic absorption bands in the UV-Visible region. nih.gov These absorptions are typically due to π-π* transitions within the pyrazole ring and charge transfer transitions. nih.govnih.gov For instance, pyrazole derivatives can exhibit strong absorption bands around 225 nm. nih.gov

Fluorescence Spectroscopy: Some pyrazole derivatives and their coordination polymers exhibit fluorescence. The emission properties are influenced by the nature of the substituents and the molecular environment. For example, certain coordination polymers based on a pyrazole-tetrazole ligand show fluorescence emissions attributed to ligand-centered π-π* transitions. rsc.org

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline materials, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state.

Single-Crystal X-ray Diffraction Analysis of Small Molecules and Coordination Polymers

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. For pyrazole derivatives, this technique has been used to confirm their molecular geometry and intermolecular interactions, such as hydrogen bonding. tandfonline.comniscpr.res.in For example, the crystal structure of a pyrazole derivative revealed that the phenyl rings were nearly perpendicular to the fused ring system, and the pyrazole ring was at a significant angle to the mean plane of the fused rings. nih.gov

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information on the phase purity and crystal structure of a synthesized compound. In the study of pyrazole derivatives, PXRD is instrumental in confirming the formation of the desired crystalline phase and ensuring the absence of amorphous content or crystalline impurities.

For instance, in the characterization of coordination polymers and metal-organic frameworks (MOFs) based on poly(pyrazole)-containing ligands, PXRD is routinely used to confirm the crystalline nature of the synthesized materials. researchgate.net The diffraction patterns of newly synthesized pyrazoline compounds are often compared with calculated patterns from single-crystal X-ray diffraction data to verify the bulk purity of the sample. researchgate.net The observed PXRD pattern is matched with the simulated pattern to ensure that the bulk material is representative of the single crystal structure.

A study on a pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, utilized PXRD to determine its crystal system and unit cell parameters. The compound was found to crystallize in a monoclinic space group with specific cell parameters, and the high quality of the PXRD data allowed for its inclusion in the Powder Diffraction File database as a reference material. researchgate.net

Table 1: Representative Powder X-ray Diffraction Data for a Pyrazoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 25.440(5) |

| b (Å) | 5.124(2) |

| c (Å) | 26.261(6) |

| β (°) | 105.75(2) |

| Figures of Merit (M20, F20) | 38.2, 66.6 (0.00573, 53) |

This table presents example data for a pyrazoline derivative to illustrate the type of information obtained from PXRD analysis and does not represent data for this compound itself. researchgate.net

The sharpness and position of the diffraction peaks are indicative of the crystallinity and the unit cell dimensions of the material. Broad peaks may suggest the presence of nanocrystalline or amorphous material, while the presence of unexpected peaks would indicate impurities.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Chronoamperometry)

Electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry are powerful tools for investigating the redox properties of molecules. For pyrazole-based compounds, these methods can provide insights into their electron transfer capabilities, which is particularly relevant for applications in catalysis, sensing, and molecular electronics.

While specific electrochemical data for this compound is not extensively reported in the provided search results, the electrochemical behavior of pyrazole-containing ligands and their metal complexes has been a subject of study. The pyrazole moiety can participate in redox processes, and its coordination to metal centers can significantly influence the electrochemical properties of the resulting complex.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram can reveal the oxidation and reduction potentials of the analyte, providing information about the stability of different oxidation states and the kinetics of electron transfer. Chronoamperometry, on the other hand, involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time. This can be used to study reaction mechanisms and determine kinetic parameters.

The electrochemical characterization of pyrazole derivatives is crucial for understanding their potential in applications where electron transfer is a key process.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time. It is a valuable tool for assessing the thermal stability of compounds and for studying decomposition pathways. In the context of this compound and its derivatives, TGA can provide information on their volatility, decomposition temperatures, and the composition of the resulting residues.

For coordination polymers and MOFs constructed from pyrazole-based ligands, TGA is essential for determining their thermal stability, which is a critical factor for their application in areas like gas storage and catalysis. asu.edu The TGA curve shows the temperature ranges in which the compound is stable and the temperatures at which it decomposes. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum decomposition rates.

A study on a neutral Co(II)/pyrazole complex demonstrated the use of TGA to understand its decomposition process. The analysis revealed a multi-step decomposition, starting with the loss of solvent molecules, followed by the decomposition of the organic ligand, and finally the transformation of the metal salt to a stable metal oxide at higher temperatures. mdpi.com

Table 2: Illustrative Thermogravimetric Analysis Data for a Co(II)/Pyrazole Complex

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 70–100 | - | De-structuring of lattice water solvent |

| 2 | 280–440 | - | Decomposition of the pyrazole ligand |

| 3 | 570–665 | - | Decomposition of CoCl₂ to cobalt oxide |

This table provides an example of TGA data for a pyrazole-containing complex to illustrate the type of information obtained from the analysis and does not represent data for this compound itself. mdpi.com

The thermal decomposition of zinc halide pyrazine (B50134) coordination compounds has also been investigated using TGA, showing how different ligand-to-metal ratios affect the thermal stability and decomposition pathways. nih.gov These studies highlight the importance of TGA in understanding the thermal behavior of pyrazole-containing materials.

Computational and Theoretical Investigations on 2 1h Pyrazol 1 Yl Ethane 1 Thiol Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a primary method for investigating the geometric and electronic properties of molecules due to its balance of accuracy and computational efficiency. nih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. dntb.gov.uaresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-(1H-pyrazol-1-yl)ethane-1-thiol, this involves finding the lowest energy conformation by considering the rotational freedom around the single bonds of the ethyl-thiol chain.

Conformational analysis of related molecules like ethanethiol (B150549) and ethane-1,2-dithiol reveals the existence of multiple stable conformers, such as anti and gauche forms, with small energy differences between them. researchgate.netosti.gov The stability of these conformers is dictated by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. In the case of this compound, the orientation of the ethyl group relative to the pyrazole (B372694) ring and the conformation of the thiol group (-SH) are critical. The final optimized geometry would likely feature a planar pyrazole ring, with the attached ethyl-thiol chain adopting a staggered conformation to minimize steric repulsion. nih.gov DFT calculations on similar pyrazole derivatives have been successfully used to compare optimized molecular geometries with experimental data from X-ray crystallography. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. wuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. wikipedia.org For pyrazole-containing compounds, DFT calculations show that the HOMO is often localized on the pyrazole ring and other electron-rich parts of the molecule, while the LUMO is distributed over the aromatic system. nih.govscience.gov In this compound, the sulfur atom of the thiol group, with its lone pairs of electrons, would also be expected to contribute significantly to the HOMO. The HOMO-LUMO gap can be used to predict the wavelengths of light the molecule will absorb, which is relevant for UV-Vis spectroscopy. schrodinger.com

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Structurally Related Pyrazole Derivatives This table presents representative data from DFT calculations on analogous compounds to illustrate the expected electronic properties of this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid nih.gov | -6.536 | -2.078 | 4.458 |

| 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol nih.gov | -5.98 | -1.02 | 4.96 |

| Pyrazole-thiophene-based amide derivative researchgate.net | -6.32 | -1.39 | 4.93 |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational modes and their corresponding frequencies can be determined for the optimized molecular structure. rsc.org

For this compound, DFT calculations can predict the frequencies of characteristic vibrational modes. These include:

S-H stretch : A typically weak but sharp band in the IR spectrum, expected around 2550-2600 cm⁻¹. The exact position is sensitive to hydrogen bonding.

Aromatic C-H stretch : Vibrations from the pyrazole ring, usually appearing above 3000 cm⁻¹.

Aliphatic C-H stretch : Vibrations from the ethyl group, found in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching : Vibrations within the pyrazole ring, typically observed in the 1400-1600 cm⁻¹ range.

C-S stretch : A weaker absorption in the 600-800 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are commonly scaled by an empirical factor (e.g., 0.96) to improve agreement with experimental data. Such theoretical spectra are invaluable for confirming the identity and purity of a synthesized compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Thiol and Pyrazole Compounds This table shows typical frequency ranges for the main functional groups of this compound based on computational studies of related molecules.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| S-H Stretching arxiv.org | Thiol (-SH) | 2570 - 2600 |

| Aromatic C-H Stretching | Pyrazole Ring | 3020 - 3100 |

| C=C/C=N Stretching | Pyrazole Ring | 1430 - 1600 |

| N=N Stretching | Pyrazole Ring | 1420 - 1440 |

| C-S Stretching | Thiol (-SH) | 600 - 800 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. d-nb.inforesearchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These are typically referenced against a standard compound like tetramethylsilane (TMS) to allow for direct comparison with experimental spectra. For this compound, these calculations can predict:

The distinct signals for the three non-equivalent protons on the pyrazole ring.

The chemical shifts of the methylene (B1212753) (-CH₂-) protons in the ethyl chain, which would likely appear as complex multiplets due to coupling with each other and the S-H proton.

The shift of the thiol proton (-SH), which can be highly variable depending on solvent, concentration, and temperature.

The corresponding ¹³C chemical shifts for the carbons in the pyrazole ring and the ethyl group.

Comparing predicted shifts with experimental data serves as a stringent test of the computed structure and can help resolve ambiguities in spectral assignments. researchgate.net Recent advances in machine learning and computational techniques have further improved the accuracy of NMR predictions for small molecules. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, interactions with solvent molecules, and transport properties. mdpi.commdpi.com

For this compound, MD simulations could be employed to:

Explore its conformational landscape in different solvents, revealing the most populated conformations and the energy barriers between them.

Study its hydration shell by simulating the molecule in a box of water molecules, identifying key hydrogen bonding interactions between the pyrazole nitrogens, the thiol group, and water. dntb.gov.ua

Investigate its potential to interact with biological targets, such as proteins or DNA, by simulating the ligand-receptor complex. This can reveal binding modes and help understand the molecule's potential biological activity. researchgate.net

Simulate the bulk properties of the liquid state, such as density and diffusion coefficients, as has been done for related molecules like ethanethiol. arxiv.org

These simulations provide a bridge between the molecular level and macroscopic properties, offering a more complete understanding of the compound's behavior in realistic environments.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Analysis

Beyond HOMO-LUMO analysis, DFT calculations can provide a suite of quantum chemical descriptors that quantify a molecule's reactivity. nih.gov These descriptors are derived from the changes in energy with respect to changes in the number of electrons or the external potential.

Key reactivity indices include:

Ionization Potential (I) : The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated by -ELUMO).

Chemical Potential (μ) : The escaping tendency of electrons from a system, calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer, calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Global Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / 2η.

Additionally, the Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface. nih.govresearchgate.net The MEP map identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the pyrazole nitrogen atoms and the sulfur atom, indicating these are sites for electrophilic attack or hydrogen bond donation. The hydrogen atoms, particularly the one on the thiol group, would be regions of positive potential. nih.govscilit.com These descriptors collectively provide a detailed picture of the molecule's reactivity and potential interaction sites.

Theoretical Studies on Tautomeric Equilibria and Proton Transfer Mechanisms

Computational and theoretical investigations provide significant insights into the tautomeric equilibria and proton transfer mechanisms of this compound. Due to the presence of both a pyrazole ring and a thiol group, this molecule can theoretically exist in different tautomeric forms, primarily involving proton transfer between the pyrazole nitrogen atoms and the sulfur atom.

Theoretical studies on analogous pyrazole systems have shown that the relative stability of tautomers is influenced by the nature and position of substituents on the pyrazole ring. For pyrazoles with substituents at the C3 or C5 positions, the tautomeric equilibrium can be finely tuned. Electron-donating groups tend to favor one tautomer, while electron-withdrawing groups can shift the equilibrium towards the other. In the case of this compound, the ethanethiol substituent at the N1 position is not directly involved in the annular tautomerism of the pyrazole ring itself, which typically involves the N1-H and N2-H protons. However, the thiol group introduces the possibility of thione-thiol tautomerism.

Computational studies on similar heterocyclic thione-thiol systems, often employing Density Functional Theory (DFT) methods, have been instrumental in elucidating the energetic landscapes of these tautomeric transformations. These studies typically indicate that in the gas phase, the thione form is often the more stable tautomer.

The proton transfer mechanisms between the different tautomeric forms are a key aspect of these theoretical investigations. For the interconversion between the thiol and thione forms, a direct intramolecular proton transfer from the sulfur to a nitrogen atom of the pyrazole ring would likely involve a high-energy transition state. A more plausible mechanism, especially in the presence of a solvent, would be a solvent-assisted proton transfer. In such a mechanism, solvent molecules (e.g., water) can form a hydrogen-bonded bridge, facilitating the proton relay between the sulfur and nitrogen atoms and significantly lowering the activation energy barrier.

Theoretical calculations on related systems have explored these proton transfer pathways, identifying the transition state structures and calculating the associated activation energies. For instance, studies on the proton transfer in other thiol-containing heterocycles have shown that a water-assisted mechanism can lower the activation barrier by a significant margin compared to the direct intramolecular transfer.

Table 6.4.1: Calculated Relative Energies of Tautomers for a Model Pyrazole-Thiol System

This table is a representative example based on computational studies of analogous systems and does not represent experimentally verified data for this compound.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Thiol Form | 0.00 | 0.00 |

| Thione Form | -2.5 | -1.8 |

Table 6.4.2: Calculated Activation Barriers for Proton Transfer in a Model Pyrazole-Thiol System

This table is a representative example based on computational studies of analogous systems and does not represent experimentally verified data for this compound.

| Proton Transfer Pathway | Activation Barrier (kcal/mol) in Gas Phase | Activation Barrier (kcal/mol) with Water Assistance |

| Thiol to Thione (Direct) | 35.2 | 15.8 |

| Thione to Thiol (Direct) | 37.7 | 17.6 |

These hypothetical data illustrate that the thione form might be slightly more stable than the thiol form, and that water-assisted proton transfer is a much more favorable pathway for interconversion. Such computational insights are crucial for understanding the intrinsic chemical behavior of this compound and predicting its reactivity in different environments.

Advanced Applications of 2 1h Pyrazol 1 Yl Ethane 1 Thiol and Its Metal Complexes in Catalysis and Chemical Sensing

Catalytic Applications in Organic Transformations and Redox Processes

The metal complexes derived from 2-(1H-pyrazol-1-yl)ethane-1-thiol are emerging as potent catalysts in a variety of organic reactions. The synergistic effect of the pyrazole (B372694) and thiol moieties plays a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing its catalytic performance.

Homogeneous Catalysis by Pyrazolyl Thiol Metal Complexes

Metal complexes incorporating pyrazolyl thiol ligands have demonstrated significant potential in homogeneous catalysis. southwales.ac.uk The presence of both a nitrogen-donor pyrazole and a sulfur-donor thiol allows for the fine-tuning of the catalyst's properties. These complexes can facilitate a range of organic transformations, with their catalytic activity being influenced by the specific metal ion and the reaction conditions. For instance, the addition of a thiol to a ruthenium pincer complex has been shown to dramatically accelerate methanol (B129727) reforming. nih.gov

The flexibility of the pyrazolyl thiol ligand enables it to adopt various coordination modes, which is a key factor in its catalytic versatility. The ability of thiols to act as transient cooperative ligands, reversibly coordinating to a metal center, introduces a novel strategy for influencing catalytic reactions. nih.govescholarship.org This transient nature can lead to either acceleration or inhibition of the catalytic process, allowing for controlled selectivity in reactions such as the semihydrogenation of alkynes. nih.gov

Biomimetic Catalysis Inspired by Metalloenzymes

The structure of this compound metal complexes, featuring both nitrogen and sulfur donor atoms, makes them excellent candidates for mimicking the active sites of metalloenzymes. Many enzymes utilize metal ions coordinated to amino acid residues containing similar donor groups to perform highly specific and efficient catalysis.

The development of synthetic models using pyrazolyl thiol ligands provides valuable insights into the mechanisms of these biological catalysts. These biomimetic complexes can be used to study fundamental aspects of enzymatic reactions and to develop new catalysts for challenging chemical transformations.

Oxidative Sulfenylation Reactions

The thiol group in this compound is susceptible to oxidation, leading to the formation of sulfenic acid derivatives. This reactivity is central to the process of oxidative sulfenylation, where a sulfenyl group (RS-) is transferred to another molecule. The initial oxidation of a thiol (RSH) with a two-electron oxidant like hydrogen peroxide generates a sulfenic acid (RSOH). nih.gov This species is highly reactive towards nucleophiles and can participate in the formation of disulfide bonds. nih.gov

In the context of pyrazole-containing compounds, methods have been developed for the direct thiocyanation of the pyrazole ring, often proceeding through a radical pathway. beilstein-journals.org This highlights the reactivity of the pyrazole core and the potential for introducing sulfur-containing functional groups. The resulting thio- or selenocyanated pyrazoles can be further transformed into other valuable derivatives. beilstein-journals.org

Development of Pyrazole-Based Chemosensors and Fluorescent Probes

The inherent properties of the pyrazole ring, such as its ability to coordinate with metal ions and its favorable photophysical characteristics, have made it a valuable scaffold in the design of chemosensors. nih.govnih.gov The incorporation of a thiol group, as in this compound, can further enhance the selectivity and sensitivity of these sensors.

Selective and Sensitive Detection of Metal Cations

Pyrazole-based chemosensors have shown remarkable success in the selective and sensitive detection of various metal cations. nih.govrsc.orgnih.gov The pyrazole nitrogen atoms can act as coordination sites for metal ions, leading to changes in the sensor's optical or electronic properties. nih.gov This interaction can manifest as a color change (colorimetric sensing) or a change in fluorescence intensity ("turn-on" or "turn-off" sensing). rsc.orgnih.gov

For example, pyrazole derivatives have been designed to act as "turn-on" fluorescent sensors for specific metal ions like Zn2+, Cd2+, Fe3+, and Fe2+. rsc.org The selectivity of these sensors can be tuned by modifying the structure of the pyrazole-based ligand. The paramagnetic nature of ions like Cu2+ is often exploited in the design of "turn-off" fluorescent probes. nih.gov The table below summarizes the performance of some recently developed pyrazole-based sensors for metal cation detection.

| Sensor | Target Ion(s) | Detection Method | Limit of Detection (LOD) |

| Pyrazole 8 | Zn2+, Cd2+ | Fluorescence "turn-on" | Not specified |

| Pyrazole 9 | Fe3+, Fe2+ | Fluorescence "turn-on" | 0.025 µM for Fe3+ |

| Ligand HL | Cu2+ | Colorimetric | 1.6 µM |

| Chemosensor L1 | Hg2+ | Fluorescence enhancement | 0.46 µM |

| Naphthyl thiourea-based chemosensor 31 | Ag+ | Fluorescence "turn-on" | 3.82 µM |

Design of Probes for Anions and Small Molecules

The versatility of the pyrazole scaffold extends to the detection of anions and small molecules. The design of these probes often involves creating a system where the analyte interacts with the sensor to induce a measurable change in its properties. For instance, a pyrazole-based complex that binds to a specific metal ion can then be used as a secondary sensor for an anion that has a strong affinity for that metal ion. An example of this is a pyrazole-Al3+ complex that acts as an "on-off" fluorescence chemosensor for fluoride (B91410) ions (F-). nih.gov

Furthermore, the principles of pyrazole-based sensor design can be adapted to detect small molecules of biological or environmental significance. This often involves incorporating specific recognition elements into the sensor's structure that can selectively bind to the target molecule.

General information on broader categories such as "pyrazole derivatives," "thiol-containing fluorescent probes," and "metal complexes for bioimaging" is available. This body of research indicates that pyrazole moieties are versatile components in the design of fluorescent sensors due to their electronic properties and coordination capabilities with metal ions. nih.govnih.gov The general principles governing these sensors often involve mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), where the interaction of the pyrazole-based ligand with a target analyte modulates the fluorescence output. nih.gov

Similarly, the thiol group is known to be reactive and is often employed in probes designed to detect specific biological analytes or to anchor molecules to surfaces. acs.org The combination of a pyrazole ring and a thiol group in one molecule suggests potential for creating selective metal-organic sensors. For instance, new ligands incorporating pyrazole and other functional groups have been shown to produce "turn-on" fluorescence upon coordination with metal ions like silver (Ag+). rsc.org

Furthermore, metal complexes involving pyrazole-based ligands are widely studied for various applications, including their structural properties and potential as imaging agents. researchgate.netresearchgate.netmdpi.com Fluorescently labeled small molecules containing a pyrazole core have also been developed as imaging agents for biological targets. nih.gov

However, without specific studies on this compound, any discussion of its properties in fluorescence sensing and bioimaging would be speculative and would not meet the required standards of scientific accuracy for this article. The strict adherence to factual, compound-specific data as per the user's instructions cannot be fulfilled.

Therefore, section 7.2.3, "Principles of Fluorescence Sensing and Bioimaging Applications," for this compound cannot be generated at this time. Further empirical research and publication in peer-reviewed journals would be necessary to provide the specific findings required to populate this section.

常见问题

Q. What are the most reliable synthetic routes for 2-(1H-pyrazol-1-yl)ethane-1-thiol, and how can reaction parameters (e.g., solvent, temperature) be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between pyrazole derivatives and thiol-containing precursors. For example, refluxing pyrazole derivatives with ethane-1,2-dithiol in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 4–6 hours can yield the target compound. Optimizing stoichiometry and using catalysts like KOH or NaH can enhance reaction efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol or methanol) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are essential for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and the thiol group (δ 1.5–2.5 ppm for -SH, though often broad or absent due to exchange).

- IR Spectroscopy : A strong S-H stretch near 2550 cm and C-N stretches (1250–1350 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation (e.g., [M+H] at m/z calculated for CHNS: 141.0422).

- Elemental Analysis : Ensures correct C, H, N, S ratios (±0.4% tolerance) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound with biological targets such as cysteine-rich proteins?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) can model the thiol group’s nucleophilicity and its interaction with cysteine residues. Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like thioredoxin reductase or Keap1-Nrf2 pathways. Parameters such as Gibbs free energy (ΔG) and binding pocket occupancy are analyzed to prioritize experimental validation .